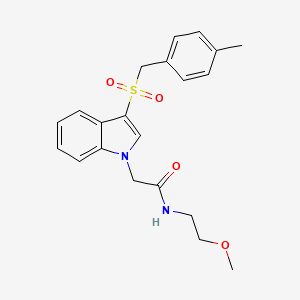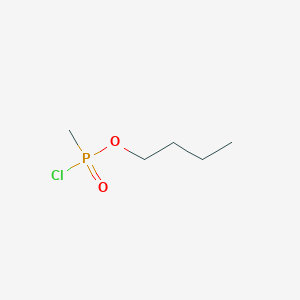
2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the difluorocyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and as a building block for peptide synthesis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The difluorocyclohexyl group can enhance binding affinity and specificity, while the Boc group provides stability during synthesis and handling.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)-3-cyclohexylpropanoic acid: Lacks the difluorination, resulting in different chemical and biological properties.
2-(tert-Butoxycarbonylamino)-3-(4-fluorocyclohexyl)propanoic acid: Contains only one fluorine atom, which may affect its reactivity and binding characteristics.
2-(tert-Butoxycarbonylamino)-3-(4,4-dimethylcyclohexyl)propanoic acid: The presence of methyl groups instead of fluorine atoms alters its steric and electronic properties.
Uniqueness
The presence of the difluorocyclohexyl group in 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid imparts unique steric and electronic properties, enhancing its potential for specific interactions in biological systems and its stability in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRRHKGTCYRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)

![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)
![1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2407632.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2407639.png)

